Ethyl 3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-(methylamino)propanoate
Description
Properties
Molecular Formula |
C10H18N4O2 |
|---|---|
Molecular Weight |
226.28 g/mol |
IUPAC Name |
ethyl 3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-(methylamino)propanoate |
InChI |
InChI=1S/C10H18N4O2/c1-5-16-10(15)9(11-4)6-14-8(3)12-7(2)13-14/h9,11H,5-6H2,1-4H3 |
InChI Key |
XEASCRZEPXOYDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN1C(=NC(=N1)C)C)NC |
Origin of Product |
United States |
Biological Activity
Ethyl 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-(methylamino)propanoate is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 236.27 g/mol. The compound contains a triazole ring which is known for its diverse biological activities.
Biological Activity
1. Antimicrobial Activity
Research has shown that compounds containing triazole moieties exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies indicated that this compound demonstrates potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
2. Anticancer Properties
The compound’s triazole structure is associated with anticancer activities. Studies have indicated that derivatives of triazoles can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, in a study involving human cancer cells, the compound exhibited cytotoxic effects with IC50 values comparable to standard chemotherapeutic agents . The mechanism appears to involve the disruption of cellular signaling pathways essential for cancer cell survival.
3. Antifungal Activity
this compound has shown antifungal activity against common fungal pathogens. Research indicates that it inhibits the growth of fungi by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: The compound acts as an inhibitor of various enzymes involved in metabolic pathways crucial for pathogen survival.
- Cell Signaling Disruption: It interferes with signaling pathways that regulate cell proliferation and apoptosis in cancer cells.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli, results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. This suggests strong potential for therapeutic applications in treating bacterial infections .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties revealed that treatment with this compound led to a dose-dependent decrease in viability in MCF-7 breast cancer cells. The study reported an IC50 value of approximately 30 µM after 48 hours of exposure .
Comparison with Similar Compounds
3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole (C1)
- Structure: Replaces the propanoate ester and methylamino groups of the target compound with bulky diphenylimidazole substituents.
- Synthesis: Prepared via a one-pot reaction using benzil, aldehydes, and 3,5-diamino-1,2,4-triazole under reflux with ceric ammonium nitrate (CAN) catalysis .
- Key Differences : Higher molecular weight (due to phenyl groups) and reduced solubility in polar solvents compared to the target compound.
Ethyl 5-((1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (9b)
- Structure : Contains a 1,2,3-triazole core instead of 1,2,4-triazole, coupled with a thiadiazole ring.
- Synthesis: Formed via condensation of 4-acetyl-5-methyl-1-phenyl-1,2,3-triazole with ethyl hydrazono-thiadiazole derivatives in 2-propanol .
Imidazolylindol-propanol (Antifungal Candidate)
- Structure: Features an imidazole-indole hybrid with a propanol chain.
- Activity : Exhibits potent antifungal activity (MIC = 0.001 μg/mL against Candida albicans) in fluorometric assays using Alamar Blue .
- Key Differences: The propanol group and indole system contrast with the triazole-ester backbone of the target compound, highlighting divergent pharmacological scaffolds.
Key Observations :
- The target compound lacks explicit synthetic protocols in the provided evidence, but analogous 1,2,4-triazole derivatives are synthesized via CAN-catalyzed condensations or hydrazone formations .
- Bulky substituents (e.g., phenyl groups) in analogs like C1 reduce yields compared to simpler triazole derivatives.
Key Insights :
- The methylamino group in the target compound may enhance hydrogen-bonding interactions, analogous to the propanol group in the imidazolylindol-propanol antifungal agent .
- 1,2,4-Triazole derivatives generally exhibit better thermal stability than 1,2,3-triazoles due to ring symmetry .
Preparation Methods
Synthesis of 3,5-Dimethyl-1H-1,2,4-Triazole Intermediate
The 1,2,4-triazole ring substituted at the 3 and 5 positions with methyl groups is commonly synthesized by cyclization of appropriate hydrazine derivatives with formamide or orthoesters under acidic or catalytic conditions. For example:
- Hydrazine hydrate reacts with acetylacetone or equivalent β-diketones to form 3,5-dimethyl-1H-1,2,4-triazole through cyclocondensation.
- Alternatively, hydrazides derived from methyl-substituted precursors can be cyclized with trimethyl orthoformate or trimethyl orthoacetate in the presence of catalytic acid to yield the triazole ring system.
Construction of the Amino Propanoate Backbone
The 2-(methylamino)propanoate moiety can be prepared by:
- Starting from ethyl 3-bromopropanoate or ethyl 3-chloropropanoate, followed by nucleophilic substitution with methylamine to introduce the methylamino group at the 2-position.
- Alternatively, reductive amination of ethyl 3-oxopropanoate with methylamine under controlled conditions can yield the desired methylamino-substituted propanoate.
Coupling of the Triazole to the Propanoate
The key step involves linking the 3,5-dimethyl-1H-1,2,4-triazole moiety to the propanoate backbone at the 3-position. This can be achieved by:
- Nucleophilic substitution of a halogenated propanoate intermediate (e.g., ethyl 3-halopropanoate) with the triazole nitrogen acting as a nucleophile.
- Alternatively, the triazole can be introduced via a substitution reaction on a suitable leaving group attached to the propanoate chain.
Esterification and Purification
The ethyl ester group is generally introduced or preserved throughout the synthesis. If starting from the acid form, esterification can be performed using ethanol and acid catalysts under reflux conditions.
Purification methods include crystallization, column chromatography, and recrystallization, ensuring high purity of the final compound.
Representative Synthetic Route Example
| Step | Reagents and Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Hydrazine hydrate, acetylacetone, reflux in ethanol | Cyclization to form 3,5-dimethyl-1H-1,2,4-triazole | 75-85 |
| 2 | Ethyl 3-bromopropanoate, methylamine, solvent (e.g., ethanol), room temperature to reflux | Nucleophilic substitution to form ethyl 3-(methylamino)propanoate | 70-80 |
| 3 | 3,5-dimethyl-1H-1,2,4-triazole, base (e.g., K2CO3), solvent (DMF), heat | Nucleophilic substitution to attach triazole to propanoate | 60-75 |
| 4 | Ethanol, acid catalyst (e.g., H2SO4), reflux | Esterification or purification step | 85-90 |
Note: Yields are approximate and depend on reaction optimization.
Research Outcomes and Analytical Data
Studies have demonstrated that the synthesis of such triazole-containing amino acid derivatives is feasible with good yields and purity when employing controlled reaction conditions. Analytical characterization typically includes:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure and substitution pattern on the triazole ring and propanoate backbone.
- Mass Spectrometry (MS): Verifies molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: Identifies ester carbonyl and triazole ring vibrations.
- High-Performance Liquid Chromatography (HPLC): Assesses purity and monitors reaction progress.
Optimization of reaction parameters such as temperature, solvent choice, and catalyst loading significantly affects yield and product quality.
Comparative Analysis of Preparation Methods
| Method Aspect | Cyclization of Hydrazine with β-Diketone | Nucleophilic Substitution on Halopropanoate | Reductive Amination |
|---|---|---|---|
| Starting Materials | Hydrazine hydrate, acetylacetone | Ethyl 3-bromopropanoate, triazole | Ethyl 3-oxopropanoate, methylamine |
| Reaction Conditions | Reflux in ethanol, acidic catalyst | DMF, base, elevated temperature | Mild heating, reductant |
| Advantages | Straightforward triazole synthesis | Direct coupling, moderate to good yields | Avoids halogenated intermediates |
| Limitations | Requires pure diketone | Possible side reactions with halides | Requires reductive conditions |
| Typical Yield | 75-85% | 60-75% | 65-80% |
Q & A
Q. What are the optimal synthetic routes for Ethyl 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-(methylamino)propanoate, and how can reaction conditions be systematically optimized?
The synthesis of this compound likely involves multi-step reactions, including:
- Nucleophilic substitution : Reacting a halogenated precursor (e.g., ethyl 3-bromo-2-(methylamino)propanoate) with 3,5-dimethyl-1H-1,2,4-triazole under basic conditions to form the triazole linkage .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity, while additives like DIPEA can neutralize acidic byproducts .
- Temperature control : Stepwise heating (e.g., reflux at 80–100°C) ensures complete substitution while minimizing side reactions like ester hydrolysis . Optimization requires monitoring via TLC or HPLC and adjusting equivalents of reagents, solvent polarity, and reaction duration.
Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in the compound’s characterization?
- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH, CH2, and CH3 groups. The triazole ring protons (δ 7.5–8.5 ppm) and methylamino group (δ 2.2–2.8 ppm) should show distinct splitting patterns .
- Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of ethyl ester or triazole moiety) .
- Contradiction resolution : Discrepancies in peak assignments (e.g., overlapping signals) may require 2D NMR (COSY, HSQC) or crystallographic validation .
Q. What are the key physicochemical properties influencing its solubility and stability in biological assays?
- LogP : Predicted to be moderate (~2–3) due to the ester and triazole groups, suggesting solubility in DMSO or ethanol for in vitro studies .
- Hydrolytic stability : The ester group may hydrolyze under alkaline conditions; stability assays (pH 7.4 buffer, 37°C) are critical for pharmacokinetic profiling .
- Storage : Store at –20°C under inert atmosphere to prevent oxidation of the triazole ring .
Advanced Research Questions
Q. How can molecular docking (e.g., GOLD, AutoDock) predict the compound’s interaction with biological targets such as enzymes or receptors?
- Target selection : Prioritize proteins with known triazole-binding pockets (e.g., cytochrome P450, kinases) .
- Protocol :
Prepare the ligand (protonation states via MarvinSketch) and receptor (PDB structure, hydration shell removal).
Use GOLD’s genetic algorithm to explore binding modes, scoring with ChemPLP .
Validate poses via MD simulations (AMBER/CHARMM) to assess binding stability.
- Interpretation : Focus on hydrogen bonds (triazole N-atoms with catalytic residues) and hydrophobic interactions (methyl groups with nonpolar pockets) .
Q. What experimental and computational strategies address discrepancies in crystallographic data versus DFT-optimized structures?
- X-ray crystallography : Use SHELXL for refinement, ensuring proper treatment of disorder in flexible groups (e.g., ethyl ester) .
- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with crystallographic data to identify torsional strain or solvation effects .
- Hybrid approach : Apply QM/MM methods (e.g., ONIOM) to model bulk solvent interactions missing in gas-phase DFT .
Q. How does stereoelectronic modulation of the triazole ring impact bioactivity in structure-activity relationship (SAR) studies?
- Synthetic modifications : Introduce electron-withdrawing groups (e.g., Cl, CF3) at the triazole 4-position to enhance electrophilicity and target binding .
- Assays : Test analogs in enzyme inhibition assays (IC50 determination) and correlate with Hammett σ values or NBO charges from DFT .
- Case study : Ethyl 3-(3-trifluoromethyl-1H-pyrazol-1-yl) analogs showed 5-fold higher kinase inhibition than dimethyl derivatives, highlighting electronic effects .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
